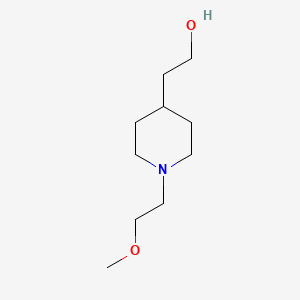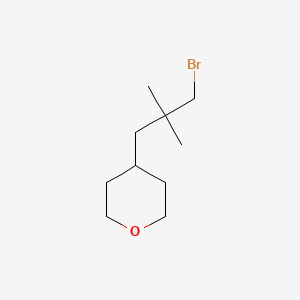
4-(3-Bromo-2,2-dimethylpropyl)oxane
Übersicht
Beschreibung
4-(3-Bromo-2,2-dimethylpropyl)oxane, also known as 4-bromo-2,2-dimethylpropyl methyl ether, is an organic compound composed of a bromine atom, two methyl groups, and an oxygen atom. It is a colorless liquid with a sweet, ether-like odor. 4-(3-Bromo-2,2-dimethylpropyl)oxane is used as a reagent in organic synthesis and as a solvent in chemical reactions. It is also used in the production of pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Novel Brominated Flame Retardants
Brominated flame retardants (BFRs) are chemicals used to reduce the flammability of materials. A critical review on novel brominated flame retardants (NBFRs) highlights their increasing application and calls for more research on their occurrence, environmental fate, and toxicity. The review emphasizes large knowledge gaps for many NBFRs and suggests the need for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching. It was found that certain NBFRs such as 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and bis(2-ethylhexyl)tetrabromophthalate (BEH-TEBP) were often reported at high concentrations, raising concerns about their environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental Implications of Brominated Compounds
Research on the environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) sheds light on the widespread occurrence of brominated compounds in the environment. TBP is an intermediate in the synthesis of BFRs and can also degrade from these substances. The review discusses its presence in various environmental matrices, toxicokinetics, and toxicodynamics, highlighting the need for more knowledge about this and related chemicals (Koch & Sures, 2018).
Synthesis and Applications of Brominated Ethers
The catalytic synthesis of polyoxymethylene dimethyl ethers (OME), which are oxygenated fuels, indicates a potential application area for brominated ethers. These compounds, specifically OME containing 3–5 CH2O units, can be used in diesel engines with minimal modifications, leading to reduced hazardous exhaust gas emissions. This review suggests a need for more systematic research on new reactants, efficient catalysts, and simpler processes for the production of such ethers (Baranowski, Bahmanpour, & Kröcher, 2017).
Eigenschaften
IUPAC Name |
4-(3-bromo-2,2-dimethylpropyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGWICQYCARFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-2,2-dimethylpropyl)oxane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



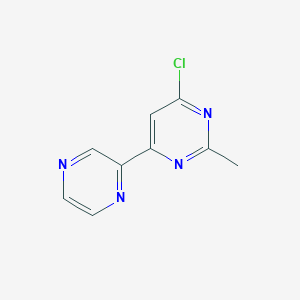
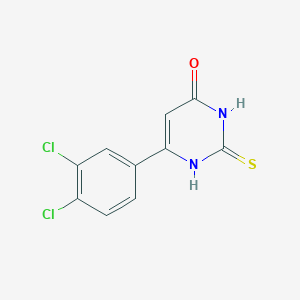
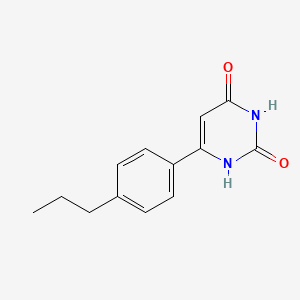
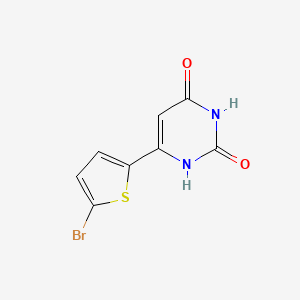
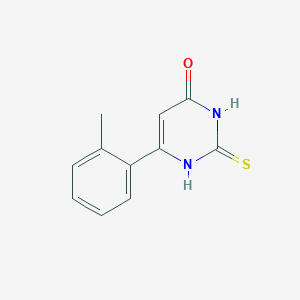
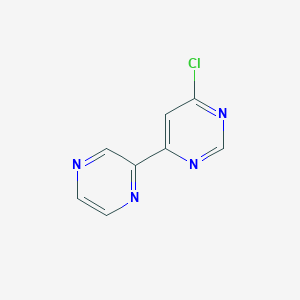
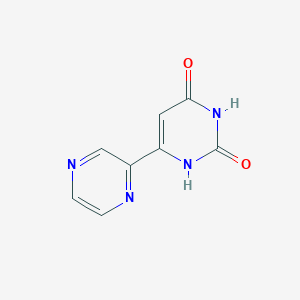
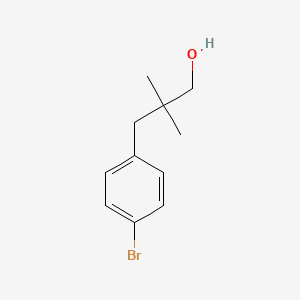
![2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1466929.png)
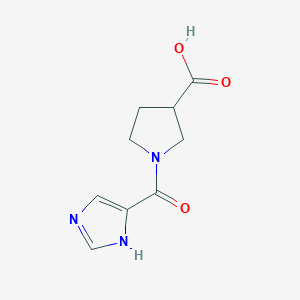

![6-[4-(Propan-2-yloxy)phenyl]pyrimidin-4-amine](/img/structure/B1466933.png)

